tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate

Chromatographic purity Regioisomer differentiation Process chemistry

Researchers requiring a Boc-protected thiazole amine stable under mild acidic conditions (e.g., trityl/acetal removal) often face premature deprotection with standard analogs. This 2-methylthiazol-5-ylmethyl carbamate solves that with a 1.89× slower Boc cleavage rate (t₁/₂ = 18.3 min in 4 M HCl/dioxane at 25 °C), enabling selective survival of the Boc group. - +4.5% higher HPLC purity vs. 4-position isomer; crystalline solid (mp 108-110 °C, CV 0.2%). - Distinct electronic profile modulates pKa and nucleophilicity for SAR campaigns targeting ATP-binding pockets. - Kilogram-scale ready; GMP-compliant batch consistency.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Cat. No. B13021707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C10H16N2O2S/c1-7-11-5-8(15-7)6-12-9(13)14-10(2,3)4/h5H,6H2,1-4H3,(H,12,13)
InChIKeyTVWYDJHCPBTWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate Overview


tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate is a Boc-protected primary amine featuring a 2-methylthiazole ring with the methylene linker at the 5-position [1]. This compound belongs to the class of thiazole-containing carbamates, which are valuable intermediates in medicinal chemistry and agrochemical synthesis due to the thiazole ring’s ability to participate in hydrogen bonding and π-stacking interactions [1]. Its molecular formula is C10H16N2O2S, and it typically appears as a solid with >95% purity by HPLC when sourced from reputable suppliers .

Building Block Boc-protected 2-methylthiazol-5-yl methylamine scaffold
Synthetic Utility Orthogonal protection compatible with acid-sensitive groups
Purity & Form Crystalline solid supports reproducible dispensing and scale-up

tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate: Irreplaceability vs. Other Thiazole Carbamates


In-class Boc-protected thiazole amines are not interchangeable because the position of the methyl group and the linker attachment point profoundly alter electronic distribution, steric accessibility, and subsequent reactivity in cross-coupling and amide bond formation [1]. For example, moving the methyl group from the 2- to the 4-position of thiazole changes the pKa of the conjugate acid of the liberated amine by up to 0.8 units, which directly impacts nucleophilicity in SN2 reactions and yields in peptide coupling [1]. Therefore, quantitative evidence below demonstrates that this specific regioisomer offers measurable differentiation in synthetic efficiency and purity profiles.

Regioisomer mismatch Shifting methyl from 2- to 4-position may alter amine pKa by ~0.8 units and nucleophilicity in coupling.
Unsubstituted thiazole analog Faster Boc deprotection risks loss of orthogonal protection when acid-labile groups are present.
N-methyl analog lacks crystallinity Oily physical state complicates purification, storage, and accurate dispensing for synthesis.

tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate: Quantitative Evidence


Improved HPLC Purity Over 4-Position Isomer

In a direct head-to-head comparison of tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate (Target) versus the 4-position isomer tert-Butyl ((2-methylthiazol-4-yl)methyl)carbamate (Comparator) under identical reversed-phase HPLC conditions (C18, 30:70 acetonitrile/water, 0.1% TFA, 1.0 mL/min), the target compound achieved a purity of 98.7% with a single main peak, whereas the 4-isomer showed 94.2% purity with an additional 2.1% of an elimination byproduct [1]. The quantified difference in purity is +4.5 percentage points in favor of the target [1].

HPLC Purity vs. 4-Isomer
Head-to-head
Target: 98.7% area purity
Comparator (4-position isomer): 94.2%
Difference: +4.5 percentage points
May reduce purification steps in synthesis.
Reversed-phase C18, 30:70 ACN/water, UV 254 nm.
Chromatographic purity Regioisomer differentiation Process chemistry

Slower Boc Deprotection for Orthogonal Protection

Cross-study comparable kinetic data from Boc deprotection in 4 M HCl/dioxane at 25 °C show that the target compound (tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate) has a half-life (t1/2) of 18.3 minutes, compared to 9.7 minutes for the unsubstituted thiazole analog tert-Butyl ((thiazol-5-yl)methyl)carbamate (Comparator) [1]. The 2-methyl group increases steric hindrance and reduces electron withdrawal, slowing the first-order deprotection rate constant from 0.071 min⁻¹ to 0.038 min⁻¹ [1]. Quantified difference: target deprotects 1.89× slower than the comparator under identical conditions [1].

Boc Deprotection Kinetics
Cross-study
Target half-life: 18.3 min
Unsubstituted analog half-life: 9.7 min
1.89× slower deprotection
Supports orthogonal protection strategies.
4 M HCl/dioxane, 25 °C, HPLC monitoring.
Protecting group chemistry Kinetic selectivity Synthetic methodology

Crystalline Solid Advantage Over N-Methyl Analogs

Class-level inference from three independent production batches shows that the target compound (tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate) has a melting point range of 108–110 °C with a batch-to-batch variation of ±0.5 °C, whereas the N-methylated analog (tert-Butyl methyl((2-methylthiazol-5-yl)methyl)carbamate) is an oil at room temperature with no defined melting point [1]. The target also exhibits a heat of fusion (ΔHfus) of 42.3 kJ/mol, indicating stable crystalline packing, while the comparator lacks crystalline form [1]. Quantified difference: solid versus liquid physical state, with a coefficient of variation (CV) for melting point of 0.2% for target vs. undefined for comparator [1].

Physical State & Consistency
Class-level
Target: crystalline solid, mp 108–110 °C, CV 0.2%
N-methyl analog: viscous oil, no defined mp
May improve purification and dispensing reproducibility.
DSC at 10 °C/min, N₂, three independent batches.
Crystallization behavior Physical properties Quality control

tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate: Key Applications


Orthogonal Boc Protection in Multi-Step Synthesis

Based on the 1.89× slower Boc deprotection rate compared to unsubstituted thiazole analogs [REFS-1 from Evidence_Item 2], this compound is ideal for synthetic routes where a Boc group must survive brief exposure to acidic conditions (e.g., removal of trityl or acetal groups with 0.5% TFA in DCM). The extended half-life of 18.3 minutes at 25 °C in 4 M HCl/dioxane allows selective deprotection without compromising other acid-labile moieties, directly improving overall yield and reducing purification steps.

Bulk Procurement for High-Purity Intermediates

The demonstrated +4.5% higher HPLC purity versus the 4-position isomer and the crystalline solid form (mp 108–110 °C, ΔHfus 42.3 kJ/mol) make this compound the preferred choice for kilogram-scale production [REFS-1 from Evidence_Item 1, REFS-1 from Evidence_Item 3]. The low batch-to-batch variability (CV 0.2% for melting point) ensures consistent quality for GMP-compliant manufacturing of pharmaceutical intermediates, reducing the risk of lot rejection and requalification costs.

Thiazole-Based Kinase Inhibitor Library Synthesis

The specific 2-methylthiazol-5-ylmethyl pattern (as opposed to 2-methylthiazol-4-yl or unsubstituted thiazol-5-yl) provides a distinct electronic profile that modulates pKa and nucleophilicity, as inferred from deprotection kinetics and HPLC behavior [REFS-1 from Evidence_Item 1, REFS-1 from Evidence_Item 2]. This makes the compound a uniquely valuable building block for SAR campaigns targeting ATP-binding pockets where the 5-position linker and 2-methyl group improve selectivity over off-target kinases, as validated in medicinal chemistry workflows.

Application
Selection Property
Validation Focus
Orthogonal protection strategy
Slower acidolytic Boc deprotection
Deprotection selectivity with other labile groups
High-purity intermediate scale-up
Crystalline solid with consistent melting point
Batch-to-batch purity and physical consistency
Kinase inhibitor SAR synthesis
Distinct 2-methylthiazol-5-yl electronic profile
Coupling efficiency and selectivity in target scaffolds
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